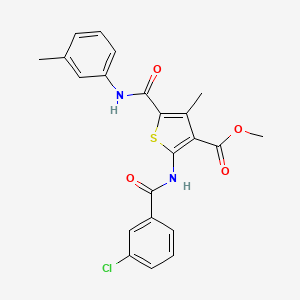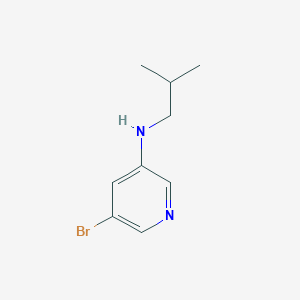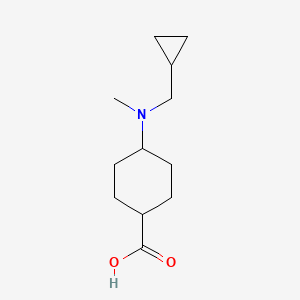
4-(2-Methoxyethoxy)-3-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2-Metoxietoxi)-3-nitrofenol es un compuesto orgánico que presenta un grupo nitro y un grupo fenol, junto con un sustituyente 2-metoxietoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-Metoxietoxi)-3-nitrofenol se puede lograr mediante varios métodos. Un enfoque común implica la nitración de 4-(2-Metoxietoxi)fenol utilizando un agente nitrante como el ácido nítrico en presencia de ácido sulfúrico. La reacción típicamente ocurre bajo condiciones controladas de temperatura para garantizar la introducción selectiva del grupo nitro en la posición deseada en el anillo aromático.
Métodos de producción industrial
La producción industrial de 4-(2-Metoxietoxi)-3-nitrofenol puede implicar procesos de nitración a gran escala, donde las condiciones de reacción se optimizan para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de separación pueden mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(2-Metoxietoxi)-3-nitrofenol experimenta varias reacciones químicas, que incluyen:
Sustitución: El grupo hidroxilo fenólico puede participar en reacciones de sustitución nucleofílica, formando éteres o ésteres.
Oxidación: El grupo fenólico se puede oxidar a un derivado de quinona en condiciones específicas.
Reactivos y condiciones comunes
Agentes reductores: Hidruro de sodio bis(2-metoxietoxi)aluminio, gas hidrógeno con un catalizador de paladio.
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.
Productos principales
Reducción: 4-(2-Metoxietoxi)-3-aminofenol.
Oxidación: 4-(2-Metoxietoxi)-3-nitroquinona.
Sustitución: Varios éteres y ésteres dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
El 4-(2-Metoxietoxi)-3-nitrofenol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidos los efectos antimicrobianos y antiinflamatorios.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-(2-Metoxietoxi)-3-nitrofenol implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con los componentes celulares. El grupo fenólico puede participar en enlaces de hidrógeno y otras interacciones con proteínas y enzimas, potencialmente afectando su función.
Comparación Con Compuestos Similares
Compuestos similares
4-(2-Metoxietoxi)fenol: Carece del grupo nitro, lo que lo hace menos reactivo en ciertas reacciones químicas.
4-Nitrofenol: Carece del sustituyente 2-metoxietoxi, lo que afecta su solubilidad y reactividad.
2-Metoxietoxi: Un compuesto más simple con grupos funcionales similares pero diferentes propiedades químicas.
Singularidad
El 4-(2-Metoxietoxi)-3-nitrofenol es único debido a la combinación de su grupo nitro, grupo hidroxilo fenólico y sustituyente 2-metoxietoxi.
Propiedades
Fórmula molecular |
C9H11NO5 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
4-(2-methoxyethoxy)-3-nitrophenol |
InChI |
InChI=1S/C9H11NO5/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3 |
Clave InChI |
SNICPPACNGRNQS-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)


![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)





![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)

